molecular formula C16H13ClN2O B593411 Diazepam-d5 CAS No. 65854-76-4

Diazepam-d5

Cat. No.: B593411
CAS No.: 65854-76-4
M. Wt: 289.77 g/mol
InChI Key: AAOVKJBEBIDNHE-VIQYUKPQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diazepam-d5 (CAS 65854-76-4) is a deuterated analog of diazepam, a benzodiazepine with anxiolytic, sedative, and muscle-relaxant properties. The compound features five deuterium atoms substituted at the phenyl ring (positions 2, 3, 4, 5, and 6), as denoted by its SMILES structure: CN1C(C(C(C2=C([2H])C([2H])=C([2H])C([2H])=C2[2H])=NCC1=O)=C3)=CC=C3Cl . With a molecular weight of 289.8 g/mol and molecular formula C₁₆H₈D₅ClN₂O, it serves primarily as a stable isotope-labeled internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) workflows. Its applications span method validation, quality control (QC) in pharmaceutical production (e.g., ANDA submissions), and traceability against pharmacopeial standards (USP/EP) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diazepam-d5 involves the incorporation of deuterium atoms into the diazepam molecule. One common method starts with the methylation of 7-chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one using deuterated methyl iodide. The reaction typically occurs in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The use of high-purity deuterated reagents and solvents is crucial to achieve the desired isotopic labeling.

Chemical Reactions Analysis

Types of Reactions: Diazepam-d5 undergoes various chemical reactions similar to its non-labeled counterpart. These include:

    Oxidation: this compound can be oxidized to form northis compound, a major metabolite.

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the 7-chloro position.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Scientific Research Applications

Diazepam-d5 is extensively used in scientific research due to its stable isotopic labeling. Some key applications include:

Mechanism of Action

Diazepam-d5, like diazepam, exerts its effects by enhancing the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in the central nervous system. Diazepam binds to the benzodiazepine site on the GABA-A receptor, increasing the receptor’s affinity for GABA. This results in increased chloride ion influx, leading to hyperpolarization of the neuron and inhibition of neuronal firing. The molecular targets include the GABA-A receptors located in various regions of the brain and spinal cord .

Comparison with Similar Compounds

Structural and Functional Analogs

Diazepam-d5 is compared to other deuterated and non-deuterated compounds used as IS or co-analyzed benzodiazepines:

Compound Key Features Chromatographic Behavior Ion Suppression/Enhancement Applications
This compound Deuterated phenyl ring; non-polar structure. tR ≈ 8–10 min (varies by column) Minimal suppression (~0%) Broad LC-MS/MS, GC-MS, pharmacokinetics
Northis compound Deuterated metabolite of diazepam; lacks methyl group. Shorter tR vs. This compound Not reported Benzodiazepine metabolite quantification
Atorvastatin-d5 Deuterated statin; polar functional groups. Longer tR (12.4 min) Significant suppression (−17%) Limited to statin-focused assays
Temazepam-d5 Deuterated oxazepam analog; hydroxyl group increases polarity. Intermediate tR (data scarce) Not reported Environmental toxicology
Non-deuterated Diazepam Parent compound; identical structure except deuterium. Co-elutes with this compound Suppresses this compound at high doses Not suitable as IS due to interference.

Advantages Over Non-Deuterated Compounds

  • Reduced Ion Suppression: Unlike non-deuterated diazepam, this compound exhibits minimal ion suppression even when co-eluting with structurally dissimilar analytes (e.g., adrafinil, modafinil) .
  • Baseline Separation : In methods where baseline separation is unachievable, this compound’s distinct mass-to-charge (m/z) ratio ensures accurate quantification .

Limitations vs. Other Deuterated Standards

  • Co-Elution Risks : this compound may co-elute with antihypertensive drugs (e.g., candesartan, valsartan), though ion suppression is negligible .
  • Source Parameter Sensitivity: In GC-MS, high concentrations of non-deuterated diazepam can suppress this compound’s signal unless ion focus/entrance lens potentials are optimized .

Method Validation

This compound is validated in diverse matrices:

  • Hair/Beard Hair : Extracted via pH 4.01 buffer with overnight incubation; recovery ±34% in desorption solutions .
  • Plasma : Linear extraction efficiency (CV <10%) using liquid-liquid extraction (LLE) with diethyl ether-ethyl acetate .
  • Urine : Used alongside designer benzodiazepines (e.g., etizolam, clonazolam) for LC-MS/MS confirmation .

Stability and Reproducibility

  • Instrument Stability : Consistent performance in InstQC injections (post-every 10 samples) .
  • Long-Term Storage : Stable at room temperature when protected from light .

Critical Notes

Ion Suppression Context : While this compound resists suppression from most co-eluting drugs, its signal may drop in GC-MS if parent diazepam exceeds 100-fold concentrations .

Regulatory Compliance : this compound’s detailed characterization data meet FDA/EMA guidelines, unlike some analogs (e.g., temazepam-d5) .

Column Compatibility : Retention time varies significantly with columns (e.g., C-8 vs. C-18), necessitating method-specific optimization .

Biological Activity

Diazepam-d5 is a deuterated form of diazepam, a well-known benzodiazepine used primarily for its anxiolytic, anticonvulsant, and muscle relaxant properties. The incorporation of deuterium atoms in this compound alters its pharmacokinetics and metabolic pathways, making it a valuable tool in research, especially in pharmacokinetic studies and drug metabolism investigations.

Chemical Structure and Properties

This compound has the same chemical formula as diazepam (C16H13ClN2O) but is distinguished by the presence of five deuterium atoms. This modification enhances its stability and alters its metabolic profile, which can be crucial in understanding the drug’s behavior in biological systems.

Pharmacokinetics

The pharmacokinetics of this compound are essential for understanding its biological activity. Research indicates that diazepam has a biphasic elimination profile characterized by an initial rapid distribution phase followed by a prolonged terminal elimination phase. The half-life of diazepam typically ranges from 24 to 48 hours, while its active metabolite, desmethyldiazepam (nordiazepam), has a longer half-life of 50 to 120 hours .

Key Pharmacokinetic Parameters

ParameterDiazepamThis compound
Bioavailability 93-100% (oral)Similar
Peak Plasma Level (t_max) 30-90 minSimilar
Half-Life (t_½) 24-48 hoursExtended
Clearance 20-30 mL/minPotentially lower due to deuteration

Metabolism

This compound undergoes extensive hepatic metabolism primarily via cytochrome P450 enzymes. The metabolic pathway includes:

  • N-demethylation to nordiazepam (desmethyldiazepam).
  • Hydroxylation to temazepam.
  • Further conversion to oxazepam through hydroxylation.

The presence of deuterium alters the rate of these metabolic processes, potentially leading to slower metabolism and prolonged effects compared to non-deuterated diazepam .

Biological Activity

The biological activity of this compound is similar to that of diazepam but with notable differences due to its isotopic labeling:

  • GABA_A Receptor Modulation : Diazepam acts as a positive allosteric modulator at GABA_A receptors, enhancing inhibitory neurotransmission and producing anxiolytic effects .
  • Impact on Neuronal Activity : Studies have shown that diazepam reduces neuronal activity in the neocortex, which can be measured using electrophysiological techniques . this compound may exhibit similar effects but with potentially altered potency due to the isotopic substitution.

Case Studies and Research Findings

  • Pharmacokinetic Study in Humans : A study investigated the pharmacokinetics of diazepam and its metabolites in urine samples after administration. It found that both diazepam and nordiazepam were detectable for extended periods post-administration, with individual variability affecting clearance rates .
  • Environmental Impact Study : Research on the impact of diazepam on aquatic organisms showed that exposure did not adversely affect the growth of Lemna minor, suggesting low ecotoxicological risk even at high concentrations . This study could be relevant for understanding the environmental fate of this compound.
  • Microbial Community Dynamics : A study assessed the effects of benzodiazepines, including diazepam, on soil microbial communities. Results indicated shifts in microbial diversity following exposure, suggesting potential ecological impacts associated with pharmaceutical contaminants .

Q & A

Basic Research Questions

Q. What is the role of Diazepam-d5 in LC-MS/MS method development for benzodiazepine analysis?

this compound is commonly employed as an internal standard (IS) to correct for matrix effects, extraction efficiency, and instrumental variability in quantitative LC-MS/MS workflows. Its structural similarity to non-deuterated benzodiazepines ensures comparable ionization efficiency and retention time, while its distinct mass-to-charge ratio (m/z 290.1 → 198.1) allows unambiguous differentiation from analytes. Methodological steps include:

  • Co-extraction of this compound with target analytes to normalize recovery rates .
  • Use of stable isotope dilution to account for ion suppression/enhancement during MS detection .
  • Validation of IS performance through precision (<20% variability in signal stability) and absence of cross-talk with analytes .

Q. How do researchers select this compound over other deuterated internal standards?

Selection criteria prioritize physicochemical similarity to target analytes, isotopic purity (>98% deuterium substitution), and chromatographic separation. For example, this compound outperforms carbamazepine or lidocaine as an IS in carbofuran analysis due to its stable peak shape and co-elution with target compounds . Key validation parameters include:

  • Retention time alignment (±0.1 min) with analytes.
  • Absence of interference in blank matrices.
  • Robustness across different extraction protocols (e.g., QuEChERS, liquid-liquid extraction) .

Q. What quantification strategies are used with this compound in multi-analyte panels?

Researchers employ a calibration curve method, where analyte-to-IS peak area ratios are plotted against known concentrations. Critical considerations include:

  • Linear dynamic range validation (e.g., 1–500 ng/mL for benzodiazepines).
  • Use of matrix-matched standards to correct for ion suppression.
  • Cross-validation with alternative IS (e.g., northis compound) to confirm accuracy .

Q. How does isotopic purity of this compound impact data reliability?

Deuterium loss during sample preparation or analysis can lead to "isotopic crossover," where the IS signal overlaps with non-deuterated analytes. Mitigation strategies include:

  • Regular purity verification via high-resolution MS.
  • Storage at −20°C to prevent deuterium exchange.
  • Avoiding prolonged exposure to acidic/basic conditions during extraction .

Q. What are common pitfalls in this compound-based extraction protocols?

  • Incomplete solubility : this compound requires organic solvents (e.g., acetonitrile) for efficient recovery.
  • Adsorption losses : Silanized glassware minimizes nonspecific binding.
  • Matrix complexity : Biological samples (e.g., liver tissue) may necessitate additional cleanup steps (e.g., solid-phase extraction) .

Advanced Research Questions

Q. How can researchers mitigate matrix effects when using this compound in complex biological samples?

Matrix effects are assessed via post-column infusion experiments, where a constant flow of this compound is introduced while injecting extracted blank matrix. Methodological adjustments include:

  • Dilution optimization : Reducing matrix load without compromising sensitivity.
  • Alternative ionization modes : Switching from ESI+ to APCI+ to minimize phospholipid interference.
  • IS compensation : Normalizing analyte response to this compound’s signal drift caused by ion suppression .

Q. What experimental designs validate this compound’s cross-reactivity in multi-class drug panels?

Cross-reactivity is tested by spiking this compound into samples containing structurally related drugs (e.g., lorazepam, temazepam) and analyzing product ion spectra. Key steps:

  • Selective reaction monitoring (SRM) : Confirm absence of shared transitions.
  • Stability studies : Evaluate deuterium retention under varying pH and temperature .

Q. How do researchers address this compound stability in long-term storage studies?

Stability is validated under three conditions: short-term (24 hr at 4°C), long-term (−80°C for 6 months), and freeze-thaw cycles (≥3 cycles). Acceptance criteria:

  • Signal variation <15% compared to freshly prepared IS.
  • No degradation peaks in chromatograms .

Q. What statistical approaches resolve data contradictions in this compound-based multi-laboratory studies?

Inter-laboratory reproducibility is assessed via Bland-Altman plots and Cohen’s kappa coefficient. Discrepancies often arise from:

  • Column batch variability : Different LC column lots alter retention times.
  • Calibration drift : Daily IS recalibration is mandatory.
  • Data normalization : Use of consensus IS ratios across labs .

Q. How can this compound improve detection limits in trace-level environmental analyses?

Pre-concentration techniques (e.g., solid-phase microextraction) paired with this compound enhance sensitivity. Example workflow:

  • Matrix simplification : Remove humic acids via precipitation.
  • High-resolution MS : Differentiate this compound from environmental isobars.
  • Limit of quantification (LOQ) : Validated down to 0.1 ng/L in water samples .

Properties

IUPAC Name

7-chloro-1-methyl-5-(2,3,4,5,6-pentadeuteriophenyl)-3H-1,4-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O/c1-19-14-8-7-12(17)9-13(14)16(18-10-15(19)20)11-5-3-2-4-6-11/h2-9H,10H2,1H3/i2D,3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAOVKJBEBIDNHE-VIQYUKPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NCC(=O)N(C3=C2C=C(C=C3)Cl)C)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60670081
Record name 7-Chloro-1-methyl-5-(~2~H_5_)phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65854-76-4
Record name 7-Chloro-1-methyl-5-(~2~H_5_)phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diazepam-d5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Reflux 1.8 g. (0.005 moles) of 2-(2-bromo-N-methylacetamido)-5-chlorobenzophenone, 2.8 g. (0.020 moles) of hexamethylenetetramine and 1.96 g. (0.020 moles) of ammonium bromide together for 2 hours in 14 ml. of 85% (v/v) aqueous isopropyl alcohol. Pour the reaction mixture into water and extract the product with benzene. Wash the benzene solution with water, dry over anhydrous sodium sulfate, filter and evaporate to dryness. After recrystallization, 7-chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one is obtained. The material gives a single spot by thin layer chromatography, and after drying under vacuum at 110° C., shows no depression on mixed melting point with an authentic sample (M.P. 129.5°-130.5° C.).
Quantity
0.005 mol
Type
reactant
Reaction Step One
Quantity
0.02 mol
Type
reactant
Reaction Step Two
Quantity
0.02 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
7-chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one

Synthesis routes and methods II

Procedure details

Dissolve 5.4 g. (0.02 moles) of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one (e.g. product of Example 3) in 35 ml. of dichloromethane and add to this solution 1.2 g. of NaOH (1.5 moles) dissolved in 17 ml. of water. Cool the mixture with good agitation to 0° C. and add slowly 3.8 g. (0.03 moles) of dimethyl sulfate with good cooling and stirring. After all the dimethyl sulfate is added remove the cooling bath and continue stirring for an additional 2 hours. Add water and methylene chloride to the reaction mixture. Separate the layers and wash the methylene chloride layers with water. Dry the organic solution over anhydrous sodium sulfate and evaporate. After recrystallization, 7-chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one is obtained which after drying under vacuum at 110° C. shows a melting point of 129.5°-130.5° (corr.) and no depression on mixed melt with an authentic sample.
Name
7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one
Quantity
0.02 mol
Type
reactant
Reaction Step One
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
1.2 g
Type
reactant
Reaction Step Three
Name
Quantity
1.5 mol
Type
reactant
Reaction Step Four
Quantity
0.03 mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
7-chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one

Synthesis routes and methods III

Procedure details

50 μl of internal standard (15 mg/L prazepam) were added to 1.0 ml of serum sample. Concentrated ammonium hydroxide (0.2 ml) was added prior to extraction with 4.5 ml of n-butyl chloride. The samples were shaken for 5 minutes and then centrifuged. The organic layer was removed and evaporated. The sample was reconstituted in 25 μl ethanol; 2 μl were then injected into the gas chromatograph. Quantitation was done by comparison to standard curves obtained for diazepam and nordiazepam.
Name
prazepam
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Name
diazepam
Name
nordiazepam

Synthesis routes and methods IV

Procedure details

An aqueous solution prepared by dissolving 7 g. of potassium hydroxide in 15 ml. of water is added to an aqueous solution of 3 g. of compound 4306 CB, then 1.8 g. of dimethyl sulphate is gradually added (about 5 minutes) with stirring, care being taken that the temperature does not rise above 25°C. After the addition is ended, the mixture is left for 2 hours at room temperature, then acidified with acetic acid. A pasty product separates which is covered with diisopropyl ether, and the suspension thus formed is heated to boiling for a few minutes; evolution of carbon dioxide takes place. The product is cooled, diluted with ether and the aqueous phase is separated. Upon evaporation of the solvent, there is obtained a residue which is crystallized from diisopropyl ether. Yield: 80%; m.p. 132°C. The product is identical with the product obtained according to Example 16.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Name
7-Chloro-1-methyl-5-phenyl-2-oxo-2,3-dihydro-1H-benzo[f]-1,4-diazepine
Yield
80%

Synthesis routes and methods V

Procedure details

A mixture of hexamethylenetetramine (17.5 g., 0.125 mol), methanol (135.5 ml) and 2(2-chloro-N-methylacetamido)-5-chlorobenzophenone (80.5 g., 0.25 mol) was saturated with ammonia. Heat the stirred mixture slowly to reflux with a steady stream of ammonia flowing through the mixture. During the course of the reaction ##STR5## was prepared. The product was not isolated. Hold at reflux for 6 hours. Stop the flow of ammonia and remove the solvent under vacuum. Take up the residue in a mixture of toluene (500 ml.) and hot water (500 ml). Separate the toluene phase and add to it, with stirring, 3N nitric acid (169 ml). The crystals which separate are filtered, wash with toluene (50 mls) and resuspended in a mixture of toluene (250 ml) and water (250 ml). Concentrated ammonia (30 ml) is added to pH 8. The toluene phase is separated, washed with water (250 ml) and then distilled to dryness in vacuo yielding 96.09% of 7-chloro-1-methyl-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one, melting point 125° to 127° C.
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
80.5 g
Type
reactant
Reaction Step One
Quantity
135.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
7-chloro-1-methyl-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one
Yield
96.09%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.